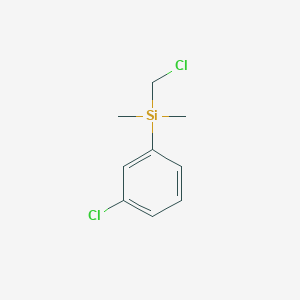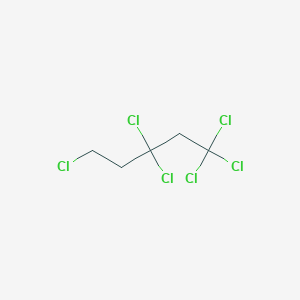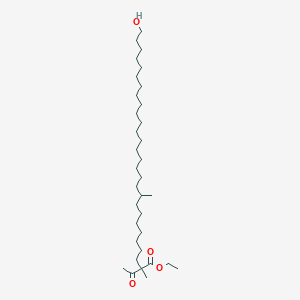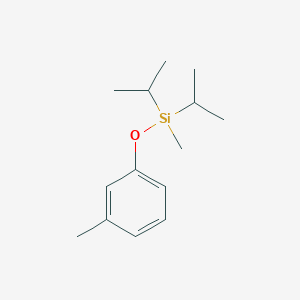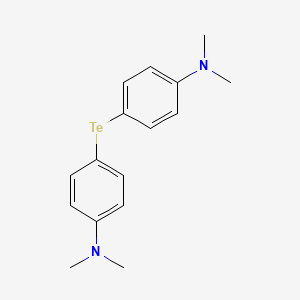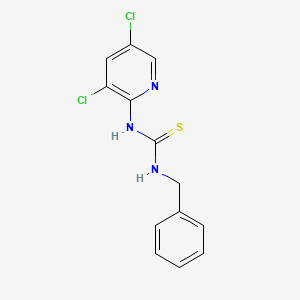
N-Benzyl-N'-(3,5-dichloropyridin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea is a chemical compound known for its unique structure and properties. It belongs to the class of thioureas, which are sulfur-containing organic compounds. The presence of the benzyl and dichloropyridinyl groups in its structure imparts specific chemical and physical characteristics that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea typically involves the reaction of benzyl isothiocyanate with 3,5-dichloropyridin-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the pyridine ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-N’-(3-pyridinyl)thiourea
- N-Benzyl-N’-(2,4-dichlorophenyl)thiourea
- N-Benzyl-N’-(4-chlorophenyl)thiourea
Uniqueness
N-Benzyl-N’-(3,5-dichloropyridin-2-yl)thiourea is unique due to the presence of both benzyl and dichloropyridinyl groups in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives. The dichloropyridinyl group enhances its potential as a ligand in coordination chemistry and its ability to interact with biological targets.
Properties
CAS No. |
59181-01-0 |
|---|---|
Molecular Formula |
C13H11Cl2N3S |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
1-benzyl-3-(3,5-dichloropyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-6-11(15)12(16-8-10)18-13(19)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,16,17,18,19) |
InChI Key |
CPPHRJZIWVFUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
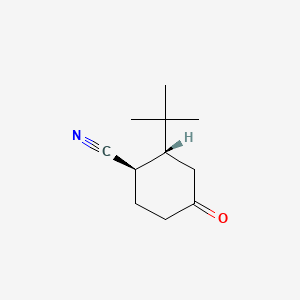
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)
![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)

